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Compound of Interest

Compound Name: DSP-4 hydrochloride

Cat. No.: B1662335 Get Quote

This in-depth guide provides a comprehensive overview of the pharmacology of N-(2-

chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), a widely utilized neurotoxin in

preclinical research. Tailored for researchers, scientists, and drug development professionals,

this document details its mechanism of action, neurotoxic specificity, and its application in

modeling neurodegenerative diseases.

Introduction
DSP-4 is a potent and selective neurotoxin that targets noradrenergic neurons, particularly

those originating from the locus coeruleus.[1] Its ability to cross the blood-brain barrier and

induce long-lasting depletion of norepinephrine (NE) in specific brain regions makes it an

invaluable tool for studying the role of the noradrenergic system in various physiological and

pathological processes.[2][3][4]

Mechanism of Action
The neurotoxic effects of DSP-4 are initiated by its selective uptake into noradrenergic nerve

terminals via the norepinephrine transporter (NET).[1] Following transport, DSP-4 undergoes

an intramolecular cyclization to form a reactive aziridinium ion. This highly electrophilic

intermediate then covalently modifies nucleophilic sites on intracellular macromolecules,

leading to irreversible inhibition of the NET and ultimately, the degeneration of the nerve

terminal.[1]
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Neurotoxic Specificity and Effects
DSP-4 exhibits a high degree of selectivity for noradrenergic neurons. Studies have shown that

it has a significantly lower affinity for the serotonin and dopamine transporters.[5] The

neurotoxic effects are most pronounced in brain regions densely innervated by the locus

coeruleus, such as the cortex and hippocampus, while regions like the hypothalamus show

less susceptibility.[6][7]

Quantitative Data on Norepinephrine Depletion
The administration of DSP-4 leads to a dose-dependent and region-specific depletion of

norepinephrine. The following table summarizes the quantitative effects of DSP-4 on NE levels

in various brain regions of rodents.

Brain Region Dose of DSP-4 Species % Decrease in NE

Cortex 50 mg/kg Rat 86%[6]

Hippocampus 50 mg/kg Rat 91%[6]

Cerebellum 50 mg/kg Rat
Significant

decrease[6]

Brainstem 50 mg/kg Rat
Significant

decrease[6]

Hypothalamus 50 mg/kg Rat Minor decrease[7]

Locus Coeruleus 50 mg/kg Rat
Significant

decrease[6]

Frontal Cortex
>10 mg/kg (dose-

dependent)
Rat

>90% (at 50 mg/kg)[8]

[9]

Spinal Cord 50 mg/kg (neonatal) Rat >80%[9]

Pons 2 x 50 mg/kg Mouse
Significant

decrease[4]

Prefrontal Cortex 2 x 50 mg/kg Mouse
Significant

decrease[4]
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Interaction with Monoamine Transporters
The selectivity of DSP-4 is further illustrated by its differential inhibitory potency at various

monoamine transporters. The following table presents the half-maximal inhibitory

concentrations (IC50) of DSP-4.

Transporter IC50 (µM) Inhibition Type

Human Norepinephrine

Transporter (hNAT)
~5 Irreversible[5]

Human Serotonin Transporter

(hSERT)
~25

Irreversible (with reversible

component)[5]

Human Dopamine Transporter

(hDAT)
~200

Irreversible (with reversible

component)[5]

Human Organic Cation

Transporter 1 (hOCT1)
~1 Reversible[5]

Human Organic Cation

Transporter 2 (hOCT2)
~1 Reversible[5]

Human Organic Cation

Transporter 3 (hOCT3)
~1

Irreversible (with reversible

component)[5]

Signaling Pathways in DSP-4-Induced Neurotoxicity
Recent studies have elucidated the intracellular signaling pathways involved in DSP-4-

mediated neurotoxicity. A key mechanism involves the induction of DNA damage, which triggers

a DNA damage response (DDR) pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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